molecular formula C9H11Cl2N3 B3024857 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride CAS No. 96441-91-7

1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride

Cat. No.: B3024857
CAS No.: 96441-91-7
M. Wt: 232.11 g/mol
InChI Key: SSJAZRJBDZCETI-UHFFFAOYSA-N
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Description

1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N3 and its molecular weight is 232.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer, Antimicrobial, and CNS Screening

  • A study by Malinka (2001) on pyrrolo[3,4-d]pyridazinones, related to 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride, demonstrated their potential as cystostatic agents, antimycobacterial agents, and CNS-depressive agents. These compounds showed moderate activity against Mycobacterium tuberculosis, indicating their relevance in antimicrobial research (Malinka, 2001).

Structural and Tautomeric Studies

  • Research by Inel, Jones, and Oğretir (1984) focused on the structural aspects of 1,2-dihydro-6H-pyrrolo[3,4-d]pyridazine-1-ones. Their findings contributed to understanding the tautomeric forms and stability of these compounds (Inel, Jones, & Oğretir, 1984).

Antimicrobial Synthesis

  • Grozav et al. (2019) developed a method for synthesizing 5-aroxy-2,6-dihydro-1Н-pyrrolo[3,4-d]pyridazine-1-ones, demonstrating their moderate antimicrobial activity. This study highlights the compound's potential in developing new antimicrobial agents (Grozav et al., 2019).

Novel Ring System Synthesis

  • Cook and Castle (1973) synthesized novel derivatives of the pyrrolo[3,2-c]pyridazine ring system, providing insights into new chemical structures and their potential applications (Cook & Castle, 1973).

Chemiluminescent Properties

  • Algi et al. (2017) explored the chemiluminescent properties of compounds containing pyrrole and pyridazine units. Their study contributes to the understanding of the chemiluminescent behavior of these compounds, opening avenues for their use in chemical sensors and other applications (Algi et al., 2017).

Crystal Structure and Theoretical Studies

  • Sallam et al. (2021) conducted a detailed analysis of the crystal structure and theoretical properties of triazole pyridazine derivatives. Such studies are crucial in understanding the physical and chemical properties of these compounds (Sallam et al., 2021).

Properties

IUPAC Name

4-chloro-5,6,7-trimethylpyrrolo[3,4-d]pyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.ClH/c1-5-7-4-11-12-9(10)8(7)6(2)13(5)3;/h4H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJAZRJBDZCETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN=C(C2=C(N1C)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20532479
Record name 1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96441-91-7
Record name 1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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